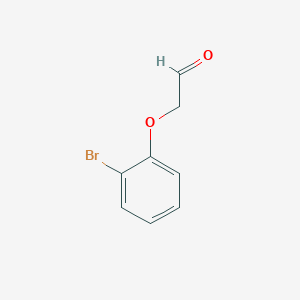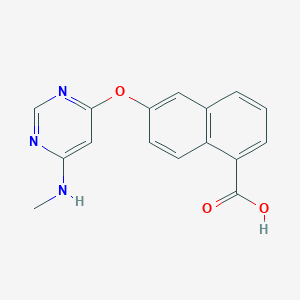
2-(2-Bromophenoxy)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenoxy)acetaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a brominated derivative of phenoxyacetaldehyde and is used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)acetaldehyde typically involves the bromination of phenoxyacetaldehyde. One common method is the reaction of phenoxyacetaldehyde with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(2-Bromophenoxy)acetic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield 2-(2-Bromophenoxy)ethanol using reducing agents like sodium borohydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(2-Bromophenoxy)acetic acid.
Reduction: 2-(2-Bromophenoxy)ethanol.
Substitution: Various substituted phenoxyacetaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromophenoxy)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)acetaldehyde involves its interaction with various molecular targets. For example, in biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)acetaldehyde: Similar structure but with the bromine atom at the para position.
2-(2-Chlorophenoxy)acetaldehyde: Chlorine atom instead of bromine.
2-(2-Fluorophenoxy)acetaldehyde: Fluorine atom instead of bromine.
Uniqueness
2-(2-Bromophenoxy)acetaldehyde is unique due to the presence of the bromine atom at the ortho position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H7BrO2 |
|---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
2-(2-bromophenoxy)acetaldehyde |
InChI |
InChI=1S/C8H7BrO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-5H,6H2 |
InChI Key |
JRBLOLGIMXJCHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)


![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)



![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)

![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)

